1-Bromo-2-((4-methylpentyl)oxy)cyclopentane

Catalog No.
S14024947
CAS No.
M.F
C11H21BrO
M. Wt
249.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-((4-methylpentyl)oxy)cyclopentane

Product Name

1-Bromo-2-((4-methylpentyl)oxy)cyclopentane

IUPAC Name

1-bromo-2-(4-methylpentoxy)cyclopentane

Molecular Formula

C11H21BrO

Molecular Weight

249.19 g/mol

InChI

InChI=1S/C11H21BrO/c1-9(2)5-4-8-13-11-7-3-6-10(11)12/h9-11H,3-8H2,1-2H3

InChI Key

GMFBIIOSBVIWFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCOC1CCCC1Br

1-Bromo-2-((4-methylpentyl)oxy)cyclopentane is an organic compound characterized by a cyclopentane ring substituted with a bromine atom and an alkoxy group derived from 4-methylpentanol. This compound belongs to the class of alkyl aryl ethers and is notable for its unique structural features, which include a five-membered carbon ring and a branched alkyl group. The presence of the bromine atom introduces halogen functionality, which can significantly influence the compound's reactivity and biological properties.

The chemical reactivity of 1-Bromo-2-((4-methylpentyl)oxy)cyclopentane can be analyzed through several types of reactions:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles, such as alcohols or amines, leading to the formation of new ether or amine derivatives.
  • Elimination Reactions: Under certain conditions, this compound may participate in elimination reactions, resulting in the formation of alkenes. This could occur through either E1 or E2 mechanisms depending on the reaction conditions.
  • Reduction Reactions: The bromine substituent can also be reduced to form an alkyl compound, using reducing agents like zinc or lithium aluminum hydride.

The synthesis of 1-Bromo-2-((4-methylpentyl)oxy)cyclopentane can be achieved through several methods:

  • Alkylation Reaction: Cyclopentanol can be reacted with 4-methylpentanol in the presence of a strong acid catalyst to form the ether linkage. Subsequently, bromination can be performed using bromine or phosphorus tribromide to introduce the bromine substituent.
  • Bromination of Cyclopentane Derivatives: Starting from cyclopentene or cyclopentane derivatives, bromination can directly yield 1-bromo derivatives, followed by ether formation with 4-methylpentanol.
  • Grignard Reaction: A Grignard reagent derived from cyclopentyl magnesium bromide can react with 4-methylpentanol to form the desired ether after subsequent workup.

1-Bromo-2-((4-methylpentyl)oxy)cyclopentane has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a precursor for synthesizing more complex pharmaceutical compounds.
  • Material Science: This compound could be utilized in the development of polymers or materials that require specific functional groups for enhanced performance.
  • Chemical Intermediates: It may act as an intermediate in organic synthesis, particularly in creating other halogenated compounds or ethers.

Interaction studies involving 1-Bromo-2-((4-methylpentyl)oxy)cyclopentane would focus on its reactivity with various nucleophiles and electrophiles. Understanding how this compound interacts at a molecular level could provide insights into its potential biological effects and applications in drug design. Such studies typically involve:

  • Binding Affinity Assessments: Evaluating how well this compound binds to specific biological targets.
  • Metabolic Stability Tests: Determining how stable this compound is under physiological conditions, which is crucial for assessing its viability as a pharmaceutical agent.

Several compounds share structural similarities with 1-Bromo-2-((4-methylpentyl)oxy)cyclopentane. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Bromo-2-(butoxy)cyclopentaneSimilar cyclopentane structureDifferent alkoxy group (butyl vs. methylpentyl)
1-Chloro-2-(4-methylpentoxy)cyclopentaneChlorine instead of brominePotentially different reactivity due to chlorine
1-Iodo-2-(propoxy)cyclopentaneIodine substituentIncreased reactivity due to iodine
1-Bromo-3-(methylthio)cyclopentaneThioether group instead of alkoxyDifferent electronic properties

The uniqueness of 1-Bromo-2-((4-methylpentyl)oxy)cyclopentane lies in its specific combination of functional groups and structural arrangement, which may impart distinct chemical and biological properties compared to these similar compounds.

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Exact Mass

248.07758 g/mol

Monoisotopic Mass

248.07758 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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